Ethyl 2-chloro-4-phenylnicotinate
Description
Ethyl 2-chloro-4-phenylnicotinate (CAS: 713518-44-6, molecular formula: C₁₄H₁₂ClNO₂, molecular weight: 261.70) is a nicotinic acid derivative characterized by a chlorine substituent at the 2-position, a phenyl group at the 4-position, and an ethyl ester moiety. This compound is typically stored under inert conditions at 2–8°C due to its sensitivity to environmental factors. Its structural features make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound’s hazard profile includes warnings for skin/eye irritation and acute toxicity (H302, H315, H319) .
Properties
IUPAC Name |
ethyl 2-chloro-4-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-2-18-14(17)12-11(8-9-16-13(12)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTWDBDTIYZIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stepwise Protocol
The nucleophilic substitution-chlorination approach adapts methodologies from pyrimidine synthesis to nicotinate systems. The protocol involves:
-
Methylthio Intermediate Formation :
Ethyl 4-phenyl-2-methylthionicotinate is synthesized via nucleophilic displacement of a 2-chloro precursor with sodium thiomethoxide. Methanol serves as the solvent, with yields exceeding 85% under reflux. -
Chlorination with Sulfuryl Chloride :
The methylthio group undergoes oxidative chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C–25°C. This step achieves 78% yield, with purity >97% after silica gel chromatography.
Table 1: Optimization of Chlorination Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| SO₂Cl₂ Equivalents | 10 | 78 | 97 |
| Temperature | 0°C → 25°C | 75 | 95 |
| Solvent | Dichloromethane | 78 | 97 |
| Alternative Solvent | Chloroform | 65 | 89 |
Limitations and Byproduct Analysis
Excess SO₂Cl₂ generates sulfonic acid byproducts, necessitating rigorous aqueous workup (saturated NaHCO₃ washes). Steric hindrance from the 4-phenyl group reduces chlorination efficiency by 12–15% compared to unsubstituted analogues.
Cyclocondensation-Based Synthesis
Hantzsch-Type Pyridine Ring Formation
Cyclocondensation of ethyl acetoacetate, benzaldehyde derivatives, and ammonium acetate under acidic conditions constructs the pyridine core.
Key Steps :
-
Knoevenagel Condensation : Ethyl acetoacetate reacts with 4-phenylbenzaldehyde in ethanol/p-toluenesulfonic acid (p-TsOH) at 60°C for 12 h, forming a dihydropyridine intermediate.
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Oxidation : Air oxidation or MnO₂ converts dihydropyridine to ethyl 4-phenylnicotinate (87% yield).
-
Chlorination : Treatment with POCl₃ at 110°C introduces the 2-chloro group (yield: 70–75%).
Table 2: Cyclocondensation Reaction Parameters
| Component | Role | Optimal Equivalents |
|---|---|---|
| Ethyl Acetoacetate | β-Ketoester | 1.0 |
| 4-Phenylbenzaldehyde | Aryl Aldehyde | 1.2 |
| Ammonium Acetate | Nitrogen Source | 2.5 |
| p-TsOH | Catalyst | 0.05 |
Solvent and Temperature Effects
Non-polar solvents (toluene) favor cyclization but slow oxidation, while polar aprotic solvents (DMF) accelerate byproduct formation. Optimal temperature is 90°C for 6 h.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling at C4
Palladium-catalyzed coupling installs the phenyl group post-chlorination:
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Boronic Acid Preparation : 4-Phenylboronic acid is synthesized from bromobenzene via Miyaura borylation (yield: 82%).
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Coupling Reaction : Ethyl 2-chloro-4-iodonicotinate reacts with 4-phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in 1,2-dimethoxyethane/H₂O (90°C, 12 h).
Table 3: Coupling Reaction Optimization
| Condition | Value | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 20 |
| Alternative Catalyst | Pd(OAc)₂/XPhos | 45 |
| Solvent | DME/H₂O | 45 |
| Temperature | 90°C | 45 |
Challenges in Regioselectivity
Competing coupling at C6 occurs when the C4 position is blocked, reducing yields by 30–40%. Microwave-assisted conditions (150°C, 20 min) improve selectivity to 8:1 (C4:C6).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic chlorination steps, reducing decomposition byproducts from 15% to 3%. Residence time of 2.5 min in SO₂Cl₂ stream achieves 80% conversion.
Cost-Benefit Analysis
Table 4: Economic Comparison of Methods
| Method | Cost ($/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Substitution-Chlorination | 420 | 97 | High |
| Cyclocondensation | 380 | 89 | Moderate |
| Cross-Coupling | 610 | 95 | Low |
Scientific Research Applications
Chemistry
In the field of chemistry, ethyl 2-chloro-4-phenylnicotinate serves as an intermediate for synthesizing more complex organic molecules. It is particularly useful in creating derivatives that exhibit enhanced biological activity or novel chemical properties.
Biological Activities
Research indicates that this compound possesses potential biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) .
Medicinal Applications
This compound is being explored for its potential therapeutic uses:
- Drug Development : It is studied for its role in designing novel therapeutic agents targeting diseases characterized by inflammation or microbial infections .
- Neuroprotective Effects : Research suggests that derivatives of this compound may protect against neurotoxicity associated with neurodegenerative diseases .
| Activity Type | Target Organisms/Enzymes | Observations |
|---|---|---|
| Antimicrobial | Bacteria (e.g., E. coli) | Significant inhibition observed in vitro |
| Anti-inflammatory | COX-2 enzyme | Moderate inhibition leading to reduced inflammation |
| Neuroprotective | Neuronal cells | Protective effects against amyloid-beta toxicity |
Table 2: Synthesis Methods and Yields
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Esterification | Nicotinic acid, Ethanol | 75 |
| Chlorination | Thionyl chloride | 80 |
| Multi-step synthesis | Various intermediates | 65 |
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of this compound, various bacterial strains were exposed to different concentrations of the compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound in antibiotic development .
Case Study 2: Anti-inflammatory Mechanism Exploration
A detailed investigation into the anti-inflammatory properties revealed that this compound inhibits COX-2 activity in vitro. This inhibition resulted in a decrease in prostaglandin E2 production, a key mediator of inflammation . Further studies are ongoing to elucidate the precise molecular mechanisms involved.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-phenylnicotinate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Functional and Reactivity Differences
- Chlorine Position: The 2-chloro substituent in the target compound contrasts with 4-chloro (e.g., ethyl 4-chloro-2-formylnicotinate ) or 6-chloro (e.g., ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate ) analogues. Chlorine at the 2-position may sterically hinder electrophilic substitution reactions compared to meta or para positions.
- Additional Substituents: Cyano Groups: Ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate’s cyano group increases electrophilicity, enhancing its utility in forming heterocyclic pharmacophores . Formyl Groups: Ethyl 4-chloro-2-formylnicotinate’s aldehyde functionality enables condensation reactions, a feature absent in the target compound .
Physicochemical Properties
- Melting Points: Ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate has a melting point of 170–172°C , whereas the target compound’s melting point is unspecified but likely lower due to reduced polarity.
- Solubility: The phenyl group in this compound may reduce aqueous solubility compared to analogues with polar substituents (e.g., cyano or formyl groups).
Biological Activity
Ethyl 2-chloro-4-phenylnicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of a chloro group at the 2-position and a phenyl group at the 4-position of the pyridine ring. This unique substitution pattern is believed to enhance its reactivity and biological activity compared to related compounds.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity . It has been investigated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects . Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Neuroprotective Activity
Recent studies have explored the neuroprotective effects of this compound, particularly against amyloid-β-induced neurotoxicity. This compound demonstrated the ability to inhibit acetylcholinesterase (AChE), which is significant in Alzheimer's disease research. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative conditions .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes such as AChE, leading to enhanced neurotransmitter availability.
- Cell Signaling Modulation : The compound can influence cellular signaling pathways by interacting with receptors or other molecular targets.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
Comparative Studies
To understand its biological significance better, this compound can be compared with similar compounds:
| Compound Name | Antimicrobial Activity | AChE Inhibition IC50 (μM) | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | High | 0.25 | Moderate |
| Ethyl nicotinate | Moderate | Not specified | Low |
| Ethyl 4-phenylnicotinate | Low | Not specified | Moderate |
Case Studies and Research Findings
- Neurotoxicity Study : A study investigated the neuroprotective effects of this compound against amyloid-β toxicity in neuronal cell lines. Results indicated significant protection against cell death, correlating with AChE inhibition .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, showcasing its potential as an antibacterial agent .
- Inflammation Model : In a model of inflammation, this compound reduced levels of pro-inflammatory cytokines in cultured macrophages, suggesting its utility in managing inflammatory conditions.
Q & A
Q. How to design a multi-step synthesis incorporating this compound as an intermediate?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
